molecular formula C13H19BrO B2684458 1-(3-bromoadamantan-1-yl)propan-2-one CAS No. 727416-54-8

1-(3-bromoadamantan-1-yl)propan-2-one

Cat. No.: B2684458
CAS No.: 727416-54-8
M. Wt: 271.198
InChI Key: GWDZCKKSXFQQAV-UHFFFAOYSA-N
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Description

1-(3-bromoadamantan-1-yl)propan-2-one is a chemical compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a ketone group in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-bromoadamantan-1-yl)propan-2-one typically involves the bromination of adamantane derivatives followed by a series of chemical reactions to introduce the propan-2-one group. One common method involves the reaction of 1-adamantanol with bromine to form 1-bromoadamantane, which is then reacted with propan-2-one under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-bromoadamantan-1-yl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-bromoadamantan-1-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-bromoadamantan-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

1-(3-bromoadamantan-1-yl)propan-2-one can be compared with other adamantane derivatives, such as:

    1-bromoadamantane: Lacks the propan-2-one group, making it less reactive in certain chemical reactions.

    1-adamantanol: Contains a hydroxyl group instead of a ketone group, leading to different reactivity and applications.

    5-bromo-2-adamantanone: Another brominated adamantane derivative with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

1-(3-bromo-1-adamantyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-9(15)3-12-4-10-2-11(5-12)7-13(14,6-10)8-12/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZCKKSXFQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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